2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene
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Overview
Description
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a bromine atom, an ethoxyvinyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 4-(1-ethoxyvinyl)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxyvinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of 4-(1-ethoxyvinyl)-1-nitrobenzene derivatives.
Reduction: Formation of 2-Bromo-4-(1-ethoxyvinyl)-1-aminobenzene.
Oxidation: Formation of 2-Bromo-4-(1-ethoxyvinyl)benzaldehyde or 2-Bromo-4-(1-ethoxyvinyl)benzoic acid.
Scientific Research Applications
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyvinyl group may also participate in covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(1-ethoxyvinyl)-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Bromo-4-(1-ethoxyvinyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitro group.
2-Bromo-4-(1-ethoxyvinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
2-Bromo-4-(1-ethoxyvinyl)-1-nitrobenzene is unique due to the presence of both a nitro group and an ethoxyvinyl group on the benzene ring.
Properties
IUPAC Name |
2-bromo-4-(1-ethoxyethenyl)-1-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-3-15-7(2)8-4-5-10(12(13)14)9(11)6-8/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABPMYSFCGJLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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